(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
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Overview
Description
(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes ethynyl, phenylene, and dibenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves multi-step organic reactions. One common method includes the coupling of 4-ethynylphenol with 1,2-dibromoethane under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions with dibromobenzene derivatives to yield the final compound. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenylene groups can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- (((4-Phenyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
- (((4-Methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from similar compounds that may lack the ethynyl group or have different substituents on the phenylene rings.
Properties
IUPAC Name |
4-ethynyl-1,2-bis(phenylmethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h1,3-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFYXTMSZWWFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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